molecular formula C9H8ClN B175834 4-Chloro-5-methyl-1H-indole CAS No. 162100-43-8

4-Chloro-5-methyl-1H-indole

Cat. No. B175834
M. Wt: 165.62 g/mol
InChI Key: PVHWNOJOJCOGOK-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1H-indole is a chemical compound with the molecular weight of 165.62 . It is a white to light-yellow powder or crystals . The IUPAC name for this compound is 4-chloro-5-methyl-1H-indole .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-methyl-1H-indole is 1S/C9H8ClN/c1-6-2-3-8-7 (9 (6)10)4-5-11-8/h2-5,11H,1H3 . This indicates the presence of a chlorine atom at the 4th position and a methyl group at the 5th position on the indole ring.


Physical And Chemical Properties Analysis

4-Chloro-5-methyl-1H-indole is a white to light-yellow powder or crystals . It has a molecular weight of 165.62 .

Scientific Research Applications

Synthesis and Biological Properties

  • The indole nucleus, which includes 4-Chloro-5-methyl-1H-indole, is integral to many natural and synthetic molecules with significant biological activities. These molecules exhibit diverse biological properties, such as anti-tumor and anti-inflammatory activities, often related to DNA and protein interactions. The synthesis of compounds like 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide has been achieved, showcasing the versatility of the indole structure in medicinal chemistry (Geetha et al., 2019).

Nucleophilic Reactivities

  • Indole compounds, including variants of 4-Chloro-5-methyl-1H-indole, have been studied for their nucleophilic reactivities. Understanding these reactivities is crucial for developing new synthetic methods and potentially discovering novel reactivity patterns or biological interactions (Lakhdar et al., 2006).

Role in Drug Synthesis

  • Derivatives of 4-Chloro-5-methyl-1H-indole have been utilized in the synthesis of significant pharmaceuticals. For example, its role in the synthesis of efavirenz, an anti-HIV/AIDS drug, highlights its importance in the pharmaceutical industry (Gazvoda et al., 2018).

Molecular Docking Studies

  • Molecular docking studies involving 4-Chloro-5-methyl-1H-indole derivatives, like 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, have been conducted. These studies predict binding interactions with target proteins, crucial for drug design and understanding molecular interactions in biological systems (Reddy et al., 2022).

Antitumor Activity

  • Compounds synthesized from 4-Chloro-5-methyl-1H-indole have demonstrated potential antitumor activities. This suggests their applicability in developing new classes of antineoplastic agents, which could lead to advancements in cancer treatment (Nguyen et al., 1990).

Spectroscopic Analysis

  • Spectroscopic studies of indoles, including 4-Chloro-5-methyl-1H-indole, provide insights into their electronic properties. Understanding these properties can be beneficial for material science and analytical chemistry applications (Rao et al., 1989).

Microbial Degradation

  • Research on microbial degradation of indole derivatives, including 4-Chloro-5-methyl-1H-indole, focuses on environmental impacts and biodegradation pathways. This is significant for environmental science, particularly in the context of pollution and waste management (Arora et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHWNOJOJCOGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310115
Record name 4-Chloro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-1H-indole

CAS RN

162100-43-8
Record name 4-Chloro-5-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162100-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
Development of potent small molecule inhibitors of protein–protein interactions with optimized druglike properties represents a challenging task in lead optimization process. Here, we …
Number of citations: 70 pubs.acs.org
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
… The title compound was prepared from 4-chloro-5-methyl-1H-indole-2,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride according to procedure E: 1 H NMR (DMSO-d 6 ): δ …
Number of citations: 308 pubs.acs.org

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